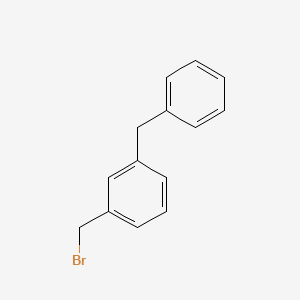

1-benzyl-3-(bromomethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRQEXDKLSROFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433861 | |

| Record name | Benzene, 1-(bromomethyl)-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69410-45-3 | |

| Record name | Benzene, 1-(bromomethyl)-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Bromomethyl Benzene and Analogue Benzylic Bromides

Direct Benzylic Bromination Strategies

Direct benzylic bromination involves the selective substitution of a hydrogen atom on a carbon adjacent to an aromatic ring with a bromine atom. This transformation is typically achieved through free-radical pathways.

Free-Radical Bromination Utilizing N-Bromosuccinimide (NBS)

A cornerstone of benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com This method is favored for its selectivity in brominating the benzylic position over other positions in the molecule. The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and often requires light or heat to proceed. masterorganicchemistry.comchemicalbook.comresearchgate.net

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a benzylic hydrogen from the substrate, for instance, 1-benzyl-3-methylbenzene, to form a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source, which can be Br₂ generated in situ from the reaction of NBS with trace amounts of HBr, to yield the desired 1-benzyl-3-(bromomethyl)benzene and regenerate a bromine radical, thus propagating the chain reaction. chemistrysteps.comyoutube.comlibretexts.org The use of NBS is advantageous as it maintains a low concentration of bromine, minimizing side reactions such as electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com

The choice of solvent is crucial for the success of the reaction. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity has led to the exploration of alternative solvents like acetonitrile (B52724) and 1,2-dichlorobenzene. researchgate.netorganic-chemistry.org

Table 1: Examples of Benzylic Bromination using NBS

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Mesitylene | NBS, benzoyl peroxide, CCl₄, reflux, 70°C, 6h | 1,3,5-Tris(bromomethyl)benzene (B90972) | 96% | chemicalbook.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS, AIBN, 1,2-dichlorobenzene, 8h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92% | researchgate.net |

| 2-Methyl-quinoline | NBS, benzoyl peroxide, acetonitrile, 90°C, 25h | 2-(Bromomethyl)quinoline | - | researchgate.net |

Electrochemical Approaches to Benzylic Bromination

Electrochemical methods offer a green and efficient alternative for benzylic bromination. These techniques can generate the necessary bromine species in situ, often under mild conditions and without the need for toxic reagents. acs.org

One approach involves a paired electrochemical process where benzylic bromination of alkylarenes occurs at the anode, while a reductive coupling reaction takes place at the cathode. acs.org This method demonstrates high chemoselectivity and efficiency. Another strategy utilizes a two-phase electrolysis system with aqueous sodium bromide as the bromine source. This technique has been successfully applied to the side-chain bromination of various alkyl aromatic compounds. Furthermore, electrochemical methods have been developed for the electrophilic bromination and subsequent spirocyclization of N-benzyl-acrylamides, showcasing the versatility of electrosynthesis in generating complex brominated molecules. rsc.org

Conversion of Benzylic Alcohols to Bromides

An alternative to direct bromination is the conversion of benzylic alcohols into their corresponding bromides. This two-step approach involves the initial formation of the alcohol, which is then substituted by a bromine atom.

Phosphorus Tribromide (PBr₃) Mediated Reactions

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols, including benzylic alcohols, into alkyl bromides. commonorganicchemistry.comchemistrysteps.combyjus.com The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the benzylic carbon is a chiral center. chemistrysteps.commasterorganicchemistry.com

The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom of PBr₃, turning it into a good leaving group. byjus.comyoutube.com The bromide ion, displaced from the phosphorus, then acts as a nucleophile and attacks the benzylic carbon, displacing the activated hydroxyl group to form the benzylic bromide. masterorganicchemistry.com This method is generally preferred over using hydrobromic acid (HBr) as it avoids potential carbocation rearrangements. byjus.commasterorganicchemistry.com The reaction is often carried out in a suitable solvent like methylene (B1212753) chloride.

Table 2: Conversion of Benzylic Alcohols to Bromides using PBr₃

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Bromo-5-methoxy benzyl (B1604629) alcohol | PBr₃, methylene chloride, 0°C to room temperature | 1-Bromo-3-(bromomethyl)-5-methoxybenzene | |

| Primary and Secondary Alcohols | PBr₃ | Alkyl Bromides | chemistrysteps.combyjus.com |

Multi-step Synthetic Routes and Precursor Utilization

The synthesis of 1-benzyl-3-(bromomethyl)benzene can also be part of a larger, multi-step synthetic sequence. savemyexams.comyoutube.com For instance, the target molecule could be synthesized from simpler starting materials through a series of reactions that build up the carbon skeleton and introduce the necessary functional groups.

A common strategy involves the Friedel-Crafts alkylation of benzene (B151609) with a suitable benzyl halide to introduce the benzyl group. chemistrysteps.com Subsequent functional group manipulations, such as the introduction of a methyl group followed by benzylic bromination as described above, would lead to the final product.

Alternatively, a Grignard reaction can be employed. For example, a benzyl halide derivative can be reacted with a Grignard reagent formed from an alkenyl halide. google.com The resulting phenylalkene can then be reacted with hydrogen bromide to yield the 1-bromoalkylbenzene derivative. google.com These multi-step approaches offer flexibility in accessing a wide range of substituted benzylic bromides. chegg.com

Chemical Reactivity and Mechanistic Pathways of 1 Benzyl 3 Bromomethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic bromide in 1-benzyl-3-(bromomethyl)benzene is a focal point for nucleophilic substitution reactions. These reactions proceed via mechanisms that are influenced by the reaction conditions and the nature of the nucleophile.

SN1 and SN2 Reaction Mechanisms and Selectivity

Benzylic halides, such as 1-benzyl-3-(bromomethyl)benzene, are capable of undergoing nucleophilic substitution through both SN1 and SN2 pathways. quora.comucalgary.ca The choice between these two mechanisms is influenced by factors like the solvent and the structure of the reactants. stackexchange.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. quora.com The initial and rate-determining step is the departure of the leaving group (bromide ion) to form a resonance-stabilized benzylic carbocation. quora.comucalgary.ca The presence of the benzene (B151609) ring delocalizes the positive charge, stabilizing this intermediate. quora.com In the second step, a nucleophile attacks the carbocation. quora.com Polar protic solvents favor the SN1 pathway as they can solvate both the leaving group and the carbocation intermediate. stackexchange.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. quora.com This pathway is favored by strong nucleophiles and polar aprotic solvents. stackexchange.com For primary benzylic halides, the SN2 mechanism is often preferred due to lower steric hindrance around the reaction center. ucalgary.cachemicalforums.com

The selectivity between SN1 and SN2 pathways for benzylic halides can be finely tuned by the reaction conditions. For instance, the use of a weak base in a polar protic solvent like ethanol (B145695) would favor an SN1 mechanism. stackexchange.com Conversely, a strong nucleophile in a polar aprotic solvent would promote an SN2 reaction. stackexchange.com

Scope of Nucleophiles and Product Diversity

A wide array of nucleophiles can be employed in reactions with benzylic bromides, leading to a diverse range of products. Common nucleophiles include alkoxides, cyanide, and amines.

One notable application is the reaction of benzylic bromides with sodium azide (B81097) to form benzyl (B1604629) azides. nih.gov These azides can then participate in copper-catalyzed "click" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to synthesize 1,2,3-triazole derivatives. nih.gov This one-pot process, combining nucleophilic substitution with a subsequent cycloaddition, has been successfully applied to various bis(bromomethyl)benzene precursors to create geometrically distinct bis(1,2,3-triazole) derivatives. nih.gov

The following table provides examples of products formed from the reaction of benzylic bromides with different nucleophiles:

| Nucleophile | Product Class |

| Sodium Azide (NaN₃) | Benzyl Azides |

| Cyanide (CN⁻) | Benzyl Nitriles |

| Hydroxide (OH⁻) | Benzyl Alcohols |

| Alkoxides (RO⁻) | Benzyl Ethers |

| Amines (RNH₂, R₂NH, R₃N) | Benzylamines |

Reductive Transformations of the Bromomethyl Group

The bromomethyl group in 1-benzyl-3-(bromomethyl)benzene can be reduced to a methyl group through various dehalogenation methods.

Catalytic and Non-catalytic Dehalogenation Methodologies

Dehalogenation of benzylic halides can be achieved through both catalytic and non-catalytic approaches. Catalytic methods often involve transition metal catalysts, such as palladium or nickel, in the presence of a reducing agent like hydrogen gas or a hydride source. These methods are generally efficient and can proceed under mild conditions.

Non-catalytic methods may employ strong reducing agents like lithium aluminum hydride or tin hydrides. Another approach is the use of dissolving metal reductions, for example, with sodium in liquid ammonia. The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule.

Regioselective Reduction Studies

In molecules with multiple reactive sites, achieving regioselective reduction is a significant challenge. For a compound like 1-benzyl-3-(bromomethyl)benzene, which possesses two phenyl rings, the conditions for reduction must be carefully controlled to selectively target the bromomethyl group without affecting the aromatic rings. Research in this area focuses on developing mild reducing agents and catalytic systems that exhibit high chemoselectivity for the carbon-bromine bond over other potentially reducible functional groups.

Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The benzylic bromide functionality of 1-benzyl-3-(bromomethyl)benzene serves as an excellent electrophile for various coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. While these reactions typically involve aryl or vinyl halides, modifications and specific catalytic systems can allow for the participation of benzylic halides. For instance, a benzylic bromide can be coupled with an organoboron reagent (Suzuki), an organotin reagent (Stille), or a terminal alkyne (Sonogashira) to introduce new carbon substituents at the benzylic position.

Carbon-heteroatom bond formation can also be achieved through coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the formation of carbon-nitrogen bonds by coupling an amine with a halide. Similarly, related catalytic systems can facilitate the formation of carbon-oxygen and carbon-sulfur bonds by coupling with alcohols or thiols, respectively. These reactions provide a direct route to ethers, thioethers, and substituted amines from 1-benzyl-3-(bromomethyl)benzene.

Transition Metal-Catalyzed Cross-Coupling Methodologies

The benzylic bromide functionality in 1-benzyl-3-(bromomethyl)benzene serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These methodologies are foundational in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The reactivity of the bromomethyl group is harnessed to couple with a wide array of nucleophilic partners, typically organometallic reagents or amines, under the catalytic action of transition metals, most notably palladium.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling an organohalide with an organoboron compound. For 1-benzyl-3-(bromomethyl)benzene, the benzylic bromide can react with various aryl- or vinylboronic acids (or their corresponding boronate esters) in the presence of a palladium catalyst and a base. nih.gov The reaction preserves the core structure of the molecule while introducing a new aryl or vinyl substituent at the methylene (B1212753) bridge, leading to diaryl- or aryl-vinyl methane (B114726) derivatives. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. nih.govnih.gov For instance, catalysts like PdCl2(dppf)·CH2Cl2 have been effectively used for coupling benzyl bromides with potassium aryltrifluoroborates. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, a key transformation in the synthesis of pharmaceuticals and functional materials. 1-benzyl-3-(bromomethyl)benzene can be coupled with a diverse range of primary and secondary amines, including anilines and aliphatic amines. wikipedia.orgnih.gov The reaction typically employs a palladium precatalyst in conjunction with a sterically hindered phosphine (B1218219) ligand, such as those from the XPhos or BINAP families, and a strong base like sodium tert-butoxide. wikipedia.orgchemspider.com This method provides a direct route to synthesize N-(3-benzylbenzyl)amines.

Sonogashira Coupling: To form a C(sp3)-C(sp) bond, the Sonogashira reaction couples the benzylic bromide with a terminal alkyne. This reaction is co-catalyzed by palladium and a copper(I) salt, typically in the presence of a base like an amine. wikipedia.org This pathway allows for the introduction of an alkynyl moiety, yielding functionalized propargyl-arene structures, which are valuable intermediates for further transformations.

Iron-Catalyzed Coupling: Beyond palladium, other transition metals like iron have emerged as effective catalysts for cross-coupling reactions. Iron-catalyzed methods offer a more cost-effective and environmentally benign alternative. Research has demonstrated the cross-coupling of benzyl halides with alkenes (hydrobenzylation) and soft nucleophiles like thiols and alcohols, proceeding through radical-based mechanisms. nih.govchemrxiv.org These reactions expand the toolkit for modifying 1-benzyl-3-(bromomethyl)benzene, allowing for the formation of C-C, C-S, and C-O bonds under milder conditions. chemrxiv.org

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / JohnPhos or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | 1-benzyl-3-(arylmethyl)benzene |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ / BINAP or XPhos | NaOᵗBu | N-(3-benzylbenzyl)amine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | 1-benzyl-3-(prop-2-yn-1-yl)benzene derivative |

| Iron-Catalyzed Hydrobenzylation | Alkene | Fe(acac)₃ / Ligand | Silane (reductant) | Substituted 1-benzyl-3-propylbenzene |

Azide-Alkyne Cycloaddition ("Click Chemistry") Reactions

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for molecular synthesis and bioconjugation. organic-chemistry.orgwikipedia.org The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). For 1-benzyl-3-(bromomethyl)benzene to participate in this reaction, it must first be converted into its corresponding azide derivative.

Formation of 1-benzyl-3-(azidomethyl)benzene: The initial and crucial step is the nucleophilic substitution of the bromide with an azide ion. This is typically achieved by reacting 1-benzyl-3-(bromomethyl)benzene with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). derpharmachemica.comacs.orgrsc.org The reaction proceeds efficiently to yield 1-benzyl-3-(azidomethyl)benzene, the key precursor for the subsequent cycloaddition. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): With the azide in hand, it can be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst. beilstein-journals.org The copper(I) species can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or by using a copper(I) salt such as copper(I) iodide. beilstein-journals.orgbeilstein-archives.org This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org This robust methodology allows for the facile connection of the 1-benzyl-3-methylbenzyl scaffold to other molecular fragments containing a terminal alkyne. One-pot procedures, where the initial bromomethyl compound is converted to the azide and then undergoes cycloaddition without isolation of the intermediate, have been developed to improve efficiency. beilstein-archives.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An alternative to the copper-catalyzed reaction is the ruthenium-catalyzed cycloaddition. A key distinction is its regioselectivity; RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole isomer. nih.govnih.gov Catalysts such as Cp*RuCl(PPh₃)₂ are effective for this transformation. nih.gov This complementary regioselectivity provides synthetic chemists with access to a different constitutional isomer, expanding the structural diversity of the resulting triazole products.

| Reaction Step | Reagents | Typical Catalyst | Product |

|---|---|---|---|

| Azide Formation | Sodium Azide (NaN₃) | None | 1-benzyl-3-(azidomethyl)benzene |

| CuAAC | Terminal Alkyne (R-C≡CH) | CuSO₄/Sodium Ascorbate or CuI | 1-(3-benzylbenzyl)-4-substituted-1H-1,2,3-triazole |

| RuAAC | Terminal Alkyne (R-C≡CH) | Cp*RuCl(PPh₃)₂ | 1-(3-benzylbenzyl)-5-substituted-1H-1,2,3-triazole |

Structural Elucidation and Theoretical Investigations of 1 Benzyl 3 Bromomethyl Benzene

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in confirming the identity and purity of 1-benzyl-3-(bromomethyl)benzene, each providing unique insights into its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is essential for mapping the proton and carbon environments within the 1-benzyl-3-(bromomethyl)benzene molecule.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the bromomethyl protons. The aromatic region would likely show complex multiplets due to the meta-substitution pattern. The two methylene groups, being in different chemical environments (-CH₂- of the benzyl (B1604629) group and -CH₂Br), would appear as singlets at distinct chemical shifts. The methylene protons of the benzyl group are expected to resonate around 4.0 ppm, while the protons of the bromomethyl group, being adjacent to an electronegative bromine atom, would be further downfield, typically in the range of 4.4-4.5 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. Characteristic signals would include those for the bromomethyl carbon, the benzylic methylene carbon, and the various aromatic carbons. The carbon of the -CH₂Br group is expected to appear at a chemical shift of approximately 33 ppm. rsc.org The different electronic environments of the substituted and unsubstituted carbons in the two benzene (B151609) rings would result in a series of distinct peaks in the aromatic region of the spectrum.

Expected ¹H and ¹³C NMR Data for 1-benzyl-3-(bromomethyl)benzene

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.20-7.40 | Multiplet | Aromatic Protons |

| ¹H | ~4.48 | Singlet | -CH₂Br |

| ¹H | ~4.00 | Singlet | Ph-CH₂- |

| ¹³C | ~138-140 | Singlet | Quaternary Aromatic Carbons |

| ¹³C | ~128-130 | Singlet | Aromatic CH Carbons |

| ¹³C | ~41 | Singlet | Ph-CH₂- |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry serves to confirm the molecular weight and elemental composition of 1-benzyl-3-(bromomethyl)benzene. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. blogspot.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bromine atom, leading to a stable benzyl-substituted benzyl cation. A prominent peak at m/e = 91, corresponding to the tropylium (B1234903) cation formed by rearrangement of the benzyl fragment, is a common feature in the mass spectra of benzyl-containing compounds. blogspot.com The molecular ion for 1-benzyl-3-(bromomethyl)benzene (C₁₄H₁₃Br) would be expected at m/z values of 260 and 262.

Expected Mass Spectrometry Fragmentation for 1-benzyl-3-(bromomethyl)benzene

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 260/262 | [C₁₄H₁₃Br]⁺ | Molecular ion peak showing bromine isotope pattern |

| 181 | [C₁₄H₁₃]⁺ | Loss of Bromine radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within the molecule.

IR Spectroscopy: The IR spectrum of 1-benzyl-3-(bromomethyl)benzene would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic rings (around 3030-3100 cm⁻¹) and the methylene groups (around 2850-2960 cm⁻¹). A key absorption would be the C-Br stretching vibration, typically found in the region of 600-700 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. rsc.org

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption bands corresponding to the π → π* electronic transitions of the benzene rings. The presence of the benzyl and bromomethyl substituents would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.

X-ray Diffraction Analysis for Solid-State Architecture

While specific crystallographic data for 1-benzyl-3-(bromomethyl)benzene is not publicly available, analysis of closely related compounds, such as 1-(bromomethyl)-3,5-dimethoxybenzene, provides a framework for what to expect. scielo.brresearchgate.netscielo.br A single-crystal X-ray diffraction study would unambiguously determine the solid-state architecture, including bond lengths, bond angles, and intermolecular interactions.

Should a suitable crystal be grown, the data would likely reveal the spatial arrangement of the two phenyl rings relative to each other and the conformation of the bromomethyl group. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance. The crystal packing would likely be governed by weak intermolecular forces such as van der Waals interactions and potentially C-H···π interactions. For a related compound, 1-(bromomethyl)-3,5-dimethoxybenzene, the crystal system was determined to be monoclinic. scielo.brresearchgate.netscielo.br

Hypothetical Crystallographic Data for 1-benzyl-3-(bromomethyl)benzene

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 8-10 |

| b (Å) | 4-6 |

| c (Å) | 24-26 |

| β (°) | 90-100 |

| Volume (ų) | ~900-1000 |

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for investigating the structural and electronic properties of 1-benzyl-3-(bromomethyl)benzene from a theoretical standpoint.

Density Functional Theory (DFT) for Electronic Properties and Reaction Energetics

DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties. nih.gov

Electronic Properties: Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map would visually represent the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov

Reaction Energetics: DFT can also be used to model reaction pathways and calculate activation energies for various transformations involving 1-benzyl-3-(bromomethyl)benzene. For instance, the energetics of nucleophilic substitution reactions at the bromomethyl group could be investigated, providing insights into its reactivity with different nucleophiles.

Table of Compound Names

| Compound Name |

|---|

| 1-benzyl-3-(bromomethyl)benzene |

| Benzyl bromide |

| 1-benzyl-3-bromobenzene |

| 1-(bromomethyl)-3,5-dimethoxybenzene |

| Benzene |

| Ethanol |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and interaction dynamics of molecules like 1-benzyl-3-(bromomethyl)benzene. While specific MD studies on this exact compound are not extensively documented in the literature, the principles can be inferred from research on analogous molecules such as benzyl bromide and its derivatives. arxiv.org

An MD simulation of 1-benzyl-3-(bromomethyl)benzene would typically involve placing the molecule within a simulation box, often with a solvent to mimic realistic conditions, and solving Newton's equations of motion for every atom in the system. arxiv.org This allows for the observation of the molecule's dynamic behavior over time, providing a detailed picture of its conformational preferences.

The primary goal of such simulations would be to understand the rotational freedom around the C-C single bonds, particularly the bond connecting the benzyl group to the toluene (B28343) ring and the C-C bond of the bromomethyl group. The torsional angles defining the orientation of the phenyl ring of the benzyl group relative to the bromomethyl-substituted ring are of key interest. The simulation would likely reveal the most stable, low-energy conformations and the energy barriers for transition between them.

Intermolecular interactions can also be probed by simulating a system with multiple 1-benzyl-3-(bromomethyl)benzene molecules. These simulations would highlight how the molecules arrange themselves with respect to one another, providing insights into potential crystal packing and the dominant forces at play in the condensed phase.

Table 1: Illustrative Data from a Hypothetical MD Simulation of 1-benzyl-3-(bromomethyl)benzene

| Simulation Parameter | Illustrative Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Dominant Conformation | Phenyl rings in a gauche orientation | Indicates a staggered arrangement is energetically favored over an eclipsed one. |

| Key Torsional Angle (C-C-C-C) | ~60° | Defines the relative orientation of the two aromatic rings. |

| Intermolecular Interaction Energy | -45 kJ/mol | Suggests the strength of interactions between molecules in the condensed phase. |

It is important to note that the values in the table above are illustrative and would need to be confirmed by dedicated MD simulation studies on 1-benzyl-3-(bromomethyl)benzene.

Analysis of Non-Covalent Interactions

The structure and properties of 1-benzyl-3-(bromomethyl)benzene are significantly influenced by a variety of non-covalent interactions. These weak interactions, while individually modest in strength, collectively play a crucial role in determining the molecule's conformation and its aggregation behavior. The analysis of these interactions is often performed using computational methods such as Hirshfeld surface analysis, which has been applied to related brominated organic compounds. scielo.br

The key non-covalent interactions expected to be significant for 1-benzyl-3-(bromomethyl)benzene include:

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, where the electron-rich π systems of the rings align in either a parallel-displaced or T-shaped arrangement. These interactions are a major driving force for the association of aromatic molecules.

C-H•••π Interactions: The hydrogen atoms of the benzyl methylene bridge and the aromatic rings can interact with the π-electron clouds of the adjacent phenyl rings. These interactions are important for stabilizing specific conformations.

Halogen Bonding: The bromine atom of the bromomethyl group can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the π-system of an aromatic ring. This type of interaction is increasingly recognized for its importance in crystal engineering.

Hydrogen Bonding: While conventional hydrogen bonds are absent, weak C-H•••Br hydrogen bonds may form, where a hydrogen atom attached to a carbon atom interacts with the bromine atom of another molecule. Studies on similar compounds like 1,3,5-Tris(bromomethyl)benzene (B90972) have highlighted the presence of CH₂•••Br interactions. nih.govresearchgate.net

Table 2: Summary of Potential Non-Covalent Interactions in 1-benzyl-3-(bromomethyl)benzene

| Interaction Type | Donor | Acceptor | Expected Significance |

| π-π Stacking | Phenyl Ring | Phenyl Ring | High |

| C-H•••π | C-H (benzyl, aryl) | Phenyl Ring (π-cloud) | Moderate |

| Halogen Bonding | C-Br | Phenyl Ring (π-cloud) | Moderate |

| C-H•••Br | C-H (benzyl, aryl) | Bromine Atom | Low to Moderate |

Strategic Applications of 1 Benzyl 3 Bromomethyl Benzene in Contemporary Chemical Research

Precursors in Complex Organic Synthesis

The bifunctional nature of 1-benzyl-3-(bromomethyl)benzene, with its reactive bromomethyl handle and modifiable aromatic core, makes it a valuable starting material for the construction of intricate molecular architectures.

Building Blocks for Functionalized Small Molecules

The bromomethyl group of 1-benzyl-3-(bromomethyl)benzene serves as a key reactive site for introducing various functionalities through nucleophilic substitution reactions. This allows for the straightforward synthesis of a diverse array of small molecules. For instance, it can react with nucleophiles such as amines, thiols, and alkoxides to form the corresponding substituted derivatives.

A notable application is in the synthesis of biologically active compounds. Research has shown the use of related benzyl (B1604629) bromide derivatives in creating complex heterocyclic structures with potential therapeutic applications. For example, in the synthesis of novel anticancer agents, benzyl bromide derivatives are used to introduce the benzyl group onto a scaffold, which is a crucial step in building the final bioactive molecule. mdpi.comnih.gov The subsequent modification of other parts of the molecule can then be carried out to fine-tune its biological activity. mdpi.comnih.gov

Furthermore, the C(sp²)-C(sp³) bond of benzyl bromide derivatives can undergo formal insertion reactions with diazo compounds, catalyzed by a Lewis acid. nih.gov This homologation reaction leads to the formation of products with benzylic quaternary centers and an alkyl bromide, which can be further derivatized. nih.gov This methodology provides a non-classical approach to constructing complex carbon skeletons from simple starting materials. nih.gov

| Reactant | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| 1-benzyl-3-(bromomethyl)benzene | Amine (R-NH₂) | Substituted Amine | Precursors for biologically active compounds | mdpi.comnih.gov |

| 1-benzyl-3-(bromomethyl)benzene | Thiol (R-SH) | Thioether | Building blocks for sulfur-containing molecules | - |

| 1-benzyl-3-(bromomethyl)benzene | Alkoxide (R-O⁻) | Ether | Introduction of alkoxy groups | - |

| Electron-rich benzyl bromides | Diazo compound | Homologated product with quaternary center | Novel C-C bond formation strategy | nih.gov |

Intermediates in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of 1-benzyl-3-(bromomethyl)benzene makes it a useful intermediate for the synthesis of various heterocyclic systems. The bromomethyl group can be used to alkylate heterocyclic nitrogen atoms or to participate in cyclization reactions to form new rings.

For instance, in the synthesis of certain nitrogen-containing heterocycles, a benzyl halide can be reacted with an appropriate precursor to form a key intermediate. google.com This intermediate can then undergo further transformations to yield the final heterocyclic product. google.com The benzyl group in these syntheses can serve multiple purposes, including acting as a directing group or a protecting group that can be removed at a later stage.

The synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which have shown potential as anticancer agents, involves the reaction of a bromo-isatin derivative with benzyl bromide. mdpi.comnih.gov This step introduces the benzyl group, which is a key structural feature of the final bioactive molecules. mdpi.comnih.gov The resulting intermediate is then further elaborated to introduce other functionalities and build the desired heterocyclic core. mdpi.comnih.gov

Role in Polymer Chemistry and Materials Science

The reactivity of the bromomethyl group in 1-benzyl-3-(bromomethyl)benzene also lends itself to applications in polymer chemistry and the development of functional materials.

Monomers and Cross-linking Agents for Polymer Architectures

Compounds containing bromomethyl groups are valuable in polymer synthesis. While direct polymerization of 1-benzyl-3-(bromomethyl)benzene is not commonly reported, its structural motif is relevant to the synthesis of functional polymers. For example, related molecules with multiple bromomethyl groups, such as 1,3,5-tris(bromomethyl)benzene (B90972), are used as cross-linking agents to create robust polymer networks. sigmaaldrich.comsigmaaldrich.com These cross-linkers react with polymer chains to form covalent bonds, enhancing the mechanical and thermal properties of the resulting material. sigmaaldrich.comsigmaaldrich.com For instance, 1,3,5-tris(bromomethyl)benzene can be used to crosslink polybenzimidazole (PBI) to fabricate proton exchange membranes (PEMs) for fuel cell applications. sigmaaldrich.com

The principle of using a reactive benzyl bromide-type functionality can be extended to the design of monomers. A monomer containing a structure similar to 1-benzyl-3-(bromomethyl)benzene could be polymerized, and the bromomethyl group could then be used for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone.

| Compound | Role | Application | Reference |

|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Cross-linking agent | Proton exchange membranes (PEMs) for fuel cells | sigmaaldrich.com |

| 1,3,5-Tris(bromomethyl)benzene | Monomer | Synthesis of dendrimers and light-emitting oligomers | sigmaaldrich.comsigmaaldrich.com |

| 1,3-Bis(bromomethyl)benzene | Building block | Synthesis of microporous polymers for gas adsorption | nih.govnist.gov |

Components in Functional Material Development (e.g., Liquid Crystals)

The rigid aromatic core of 1-benzyl-3-(bromomethyl)benzene, combined with its potential for functionalization, makes it a candidate for incorporation into functional materials such as liquid crystals. The introduction of long alkyl chains or other mesogenic groups via the bromomethyl handle could lead to the formation of molecules with liquid crystalline properties.

Catalysis and Ligand Design

The structure of 1-benzyl-3-(bromomethyl)benzene provides a scaffold for the design of novel ligands for catalysis. The two phenyl rings and the methylene (B1212753) bridge offer a framework that can be functionalized to create chelating ligands for metal catalysts.

By reacting 1-benzyl-3-(bromomethyl)benzene with appropriate coordinating groups, such as phosphines, amines, or thiols, it is possible to synthesize bidentate or even tridentate ligands. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aromatic rings. These custom-designed ligands can then be used to modulate the activity and selectivity of metal catalysts in a variety of organic transformations.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

The compound 1-benzyl-3-(bromomethyl)benzene serves as a key starting material in the synthesis of novel bis(imidazolium) salts, which are direct precursors to N-Heterocyclic Carbenes. NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The synthesis typically involves the dialkylation of a suitable N-substituted imidazole (B134444) with 1-benzyl-3-(bromomethyl)benzene.

The reaction proceeds by the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the bromomethyl group. The presence of two bromomethyl-equivalent positions on the scaffold (one benzylic and one on the substituted benzyl group) allows for the formation of a bridged bis(imidazolium) salt. The general reaction scheme is as follows:

A variety of N-substituted imidazoles can be employed in this synthesis, allowing for the fine-tuning of the steric and electronic properties of the resulting NHC ligand. The nature of the substituent on the imidazole nitrogen can significantly influence the catalytic activity and stability of the subsequent metal-NHC complexes.

| N-Substituted Imidazole | Resulting Bis(imidazolium) Salt |

| 1-Methylimidazole | 1,1'-(3-(benzyl)benzene-1,3-diyl)bis(methylene)bis(3-methyl-1H-imidazol-3-ium) bromide |

| 1-Butylimidazole | 1,1'-(3-(benzyl)benzene-1,3-diyl)bis(methylene)bis(3-butyl-1H-imidazol-3-ium) bromide |

| 1-Mesitylimidazole | 1,1'-(3-(benzyl)benzene-1,3-diyl)bis(methylene)bis(3-mesityl-1H-imidazol-3-ium) bromide |

These bis(imidazolium) salts can then be deprotonated using a strong base to generate the free bis(NHC), which can be subsequently coordinated to a metal center.

Scaffolds for Multidentate Ligands and Complexation Studies

The rigid yet adaptable framework of 1-benzyl-3-(bromomethyl)benzene makes it an excellent scaffold for the design of multidentate ligands. These ligands are crucial in coordination chemistry for stabilizing metal ions in various oxidation states and for creating complexes with specific geometries and reactivities. The two reactive bromomethyl groups can be functionalized with a wide range of donor groups to create ligands with different denticities and coordination preferences.

For instance, reaction with primary or secondary amines bearing additional donor functionalities, such as pyridyl or phosphino (B1201336) groups, can lead to the formation of pincer-type or tripodal ligands. These multidentate ligands can then be used to form stable complexes with transition metals.

| Donor Group | Ligand Type | Potential Metal Complexes |

| Bis(2-pyridyl)amine | Tetradentate N4 Ligand | Complexes with Fe(II), Ru(II) |

| Diphenylphosphine | Bidentate P2 Ligand | Complexes with Pd(II), Pt(II) |

| Thiophenol | Bidentate S2 Ligand | Complexes with Cu(I), Ag(I) |

The complexation of these ligands with various metal ions has been studied using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the coordination geometry and bonding characteristics of the resulting metal complexes.

Future Research Trajectories and Innovations in 1 Benzyl 3 Bromomethyl Benzene Chemistry

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of benzyl (B1604629) bromides often involves radical bromination of toluene (B28343) derivatives using reagents like N-bromosuccinimide (NBS) with radical initiators or harsh conditions. rsc.orgnih.gov Modern chemistry is increasingly focused on developing "green" and sustainable alternatives that minimize waste, avoid hazardous substances, and improve energy efficiency.

A significant area of innovation is the use of photochemical flow chemistry . rsc.org This technique utilizes light to generate bromine radicals, eliminating the need for chemical radical initiators. When coupled with continuous flow reactors, it offers superior control over reaction conditions, uniform irradiation, and enhanced safety, making it highly scalable. rsc.org Research has demonstrated the development of photochemical benzylic brominations using a NaBrO₃/HBr bromine generator in a continuous flow system, which allows for highly efficient mass utilization through HBr recycling. rsc.org This approach has successfully achieved complete conversion with very short residence times and a significant reduction in the Process Mass Intensity (PMI), a key metric of green chemistry. rsc.org For instance, the removal of organic solvents in these systems has lowered the PMI from 13.25 to 4.33, showcasing exceptional efficiency. rsc.org

Another sustainable strategy involves replacing hazardous solvents like carbon tetrachloride (CCl₄) with safer alternatives such as acetonitrile (B52724). organic-chemistry.org Furthermore, palladium-catalyzed carbonylation of benzyl acetate (B1210297) derivatives presents an innovative, halogen-free route to compounds typically synthesized from benzyl halides. rsc.org This method avoids the use of toxic reagents like sodium cyanide and operates at ambient carbon monoxide pressure, enhancing its sustainable profile. rsc.org The synthesis of the benzyl acetate precursor itself can be achieved using isopropenyl acetate, a non-toxic acetylating agent that produces only acetone (B3395972) as a byproduct. rsc.org

| Green Synthesis Approach | Key Features | Advantages | Reference(s) |

| Photochemical Flow Chemistry | Uses light (e.g., 405 nm LEDs) to initiate radical bromination in a continuous flow reactor. | Eliminates chemical initiators, provides precise control, enhances safety and scalability, reduces waste (low PMI). | rsc.org |

| Alternative Solvents | Replacement of hazardous solvents like CCl₄ with greener options like acetonitrile. | Reduces environmental impact and health risks associated with chlorinated solvents. | organic-chemistry.org |

| Halogen-Free Routes | Palladium-catalyzed carbonylation of benzyl acetates as an alternative to using benzyl halides. | Avoids the use of halogenated compounds and toxic reagents like cyanides. | rsc.org |

| In-situ Reagent Generation | Use of a NaBrO₃/HBr system to generate bromine in-situ. | Improves mass efficiency and allows for recycling of reagents like HBr. | rsc.org |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond traditional nucleophilic substitution reactions, researchers are uncovering novel and unconventional transformations of benzyl bromides, expanding their synthetic utility. These new reactions enable the construction of complex molecular architectures that were previously difficult to access.

One of the most innovative discoveries is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of benzyl bromide derivatives. nih.gov This homologation reaction, catalyzed by a Lewis acid like SnBr₄, proceeds through a phenonium ion intermediate to create products with benzylic quaternary centers. nih.gov This transformation is remarkable because it manipulates a typically unactivated C-C bond and retains the alkyl bromide as a functional handle for subsequent derivatization. nih.gov

Another area of intense research is in palladium-catalyzed cross-coupling reactions . A mild and rapid method has been developed for the cross-coupling of benzyl bromides with lithium acetylides. nih.gov This reaction proceeds at room temperature in as little as ten minutes and exhibits remarkable functional group tolerance, allowing for the synthesis of protected benzylic acetylenes in high yields. nih.gov Such methods are valuable for the late-stage functionalization of complex molecules like natural products and pharmaceuticals. nih.gov

Other unconventional transformations include:

Conversion to (2-Bromoethynyl)benzenes: A reaction sequence involving the tribromomethyl anion can transform primary benzyl bromides into valuable bromoethynylbenzenes, providing an alternative to the traditional bromination of ethynylbenzene. rsc.org

Copper-Catalyzed Sulfone Synthesis: A copper-catalyzed coupling reaction between benzyl bromide and sulfonyl hydrazide has been developed to produce sulfone compounds, which are important scaffolds in medicinal chemistry. ynu.edu.cn

Photoinduced Atom Transfer Radical Addition (ATRA): A photoinduced process allows for the difunctionalization of styrenes to generate fluorinated benzyl bromides, combining C-C bond formation with fluorination in a single, atom-economical step. nih.gov

| Classical Reactivity | Novel Transformation | Key Features & Significance | Reference(s) |

| Nucleophilic Substitution (SN1/SN2) | C-C Bond Insertion with Diazo Compounds | Lewis acid-catalyzed homologation; creates benzylic quaternary centers; manipulates an "unactivated" C-C bond. | nih.gov |

| Elimination Reactions | Pd-Catalyzed Cross-Coupling with Acetylides | Fast, mild, and highly selective synthesis of benzylic acetylenes; excellent functional group tolerance. | nih.gov |

| Grignard Reagent Formation | Conversion to (2-Bromoethynyl)benzenes | Provides a useful alternative route to bromoethynylbenzenes via a tribromomethyl intermediate. | rsc.org |

| N/A | Copper-Catalyzed Sulfonylation | Efficient synthesis of sulfone compounds, which are valuable in medicinal and materials chemistry. | ynu.edu.cn |

Advanced Functionalization for Emerging Technologies

The functionalization of molecules using 1-benzyl-3-(bromomethyl)benzene and its isomers is a key strategy for developing materials with tailored properties for emerging technologies. The reactive nature of the bromomethyl group makes it an excellent anchor for creating complex macromolecular structures and advanced materials.

A prominent example is in polymer chemistry , specifically in the synthesis of well-defined, star-branched polymers. Benzyl bromide moieties can be introduced to the chain-ends of a polymer like poly(methyl methacrylate). researchsolutions.com These functionalized polymers then act as macroinitiators or coupling agents. For instance, a polymer chain with multiple benzyl bromide end-groups can react with living anionic polymers to form complex architectures such as 3-, 5-, 9-, and 17-arm star-branched polymers. researchsolutions.com These materials have unique rheological and mechanical properties, making them suitable for applications in nanotechnology, drug delivery, and advanced coatings.

Furthermore, the products of the novel transformations discussed previously are themselves primed for advanced functionalization. For example:

The homologation reaction that installs a diazo-derived fragment into a benzyl bromide yields a product that retains the bromide group. nih.gov This bromide can then be displaced by various nucleophiles, such as azide (B81097) or cyanide, to introduce further functionality and create complex amino acid derivatives or other valuable building blocks. nih.gov

The photoinduced synthesis of fluorinated benzyl bromides introduces fluorine atoms, which can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov This is highly desirable in the development of pharmaceuticals and advanced agrochemicals.

Interdisciplinary Applications and Collaborative Research Initiatives

The versatility of 1-benzyl-3-(bromomethyl)benzene and related compounds has spurred their use across multiple scientific disciplines, fostering collaborative research to tackle complex problems in medicine, biology, and materials science.

In medicinal chemistry , benzyl bromides are crucial building blocks for synthesizing biologically active molecules. Research has shown their use in creating novel anticancer and anti-Alzheimer's agents.

Anticancer Agents: In one study, a benzyl bromide was used in a nucleophilic substitution reaction to prepare 1-benzyl-5-bromoindolin-2-one derivatives. mdpi.com These compounds, when further functionalized, showed potent anticancer activity against breast cancer cell lines (MCF-7) by inhibiting the VEGFR-2 enzyme, a key player in tumor angiogenesis. mdpi.com

Anti-Alzheimer's Agents: Similarly, a brominated benzofuran (B130515) intermediate, created using N-bromosuccinimide, was reacted with various cyclic amines to produce hybrids designed to treat Alzheimer's disease. acs.orgacs.org These molecules were shown to inhibit key enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), which are implicated in the progression of the disease. acs.orgacs.org

In materials science , the ability of benzyl bromide to participate in polymerization and cross-linking reactions is exploited to create new materials. researchsolutions.comtaylorandfrancis.com Its use in synthesizing star polymers is one example, while others include its role in forming ionic liquids and cross-linking polymers that contain tertiary amine groups. researchsolutions.comtaylorandfrancis.com

These applications highlight a trend towards collaborative, interdisciplinary research . The synthesis of a potential drug molecule often involves organic chemists, while its biological evaluation requires biochemists and pharmacologists, and computational modeling by theoretical chemists can provide insight into its mechanism of action. mdpi.comacs.org The development of new materials similarly requires collaboration between synthetic chemists and materials scientists to design, create, and test materials with specific functional properties. The journey of a molecule like 1-benzyl-3-(bromomethyl)benzene from a simple reagent to a key component in a new technology is a testament to the power of such interdisciplinary efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.